molecular formula C7H6I2O3S B186479 2,6-Diiodo-4-methylsulfonylphenol CAS No. 20951-03-5

2,6-Diiodo-4-methylsulfonylphenol

Cat. No.: B186479
CAS No.: 20951-03-5
M. Wt: 424 g/mol
InChI Key: FTIFVUFZYLYABI-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of two iodine atoms and a methylsulfonyl group attached to a phenol ring, making it a unique and versatile chemical entity.

Safety and Hazards

The safety data sheet for 2,6-Diiodo-4-methylphenol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diiodo-4-methylsulfonylphenol typically involves the iodination of phenol derivatives. One efficient method is the one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position using excess diacetoxyiodobenzene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of hypervalent iodine reagents, such as diacetoxyiodobenzene, is common in these processes due to their efficiency and ability to introduce iodine atoms selectively .

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-4-methylsulfonylphenol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of iodine atoms and the methylsulfonyl group makes the aromatic ring highly reactive towards electrophilic aromatic substitution.

    Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.

    Nucleophilic Substitution: The iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted phenols, while oxidation can produce quinones .

Scientific Research Applications

2,6-Diiodo-4-methylsulfonylphenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s halogenated structure makes it useful in studying halogen bonding interactions in biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diiodo-4-methylsulfonylphenol involves its ability to participate in halogen bonding interactions. The iodine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their stability and reactivity . This property is particularly useful in drug design, where halogen bonds can enhance the binding affinity of small molecules to their target proteins .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diiododiaryl ethers: These compounds share the diiodo substitution pattern and are used in similar applications.

    2,4,6-Triiodophenol: This compound has an additional iodine atom and is used in different contexts due to its higher halogen content.

    3,5-Diiodosalicylic acid: Another halogenated phenol with applications in organic synthesis and medicinal chemistry.

Uniqueness

2,6-Diiodo-4-methylsulfonylphenol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other halogenated phenols. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,6-diiodo-4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIFVUFZYLYABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407257
Record name 2,6-Diiodo-4-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20951-03-5
Record name 2,6-Diiodo-4-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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